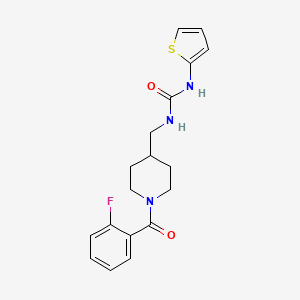
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 2-fluorobenzoyl chloride and appropriate catalysts.
Coupling with Thiophene: The thiophene moiety is coupled to the piperidine intermediate through nucleophilic substitution or other suitable coupling reactions.
Final Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of the amine group on the piperidine with an isocyanate derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzyme active sites, while the piperidine ring can enhance binding affinity. The thiophene moiety may contribute to the compound’s overall stability and reactivity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(2-Fluorobenzoyl)piperidine: Lacks the thiophene and urea groups, making it less versatile.
3-(Thiophen-2-yl)urea: Does not contain the piperidine or fluorobenzoyl groups, limiting its applications.
N-(2-Fluorobenzoyl)-N’-thiophen-2-ylurea: Similar but lacks the piperidine ring, affecting its binding properties.
Uniqueness
1-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to its combination of a piperidine ring, a fluorobenzoyl group, and a thiophene moiety. This unique structure provides a balance of stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-15-5-2-1-4-14(15)17(23)22-9-7-13(8-10-22)12-20-18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H2,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGINLKGBXGLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2362757.png)
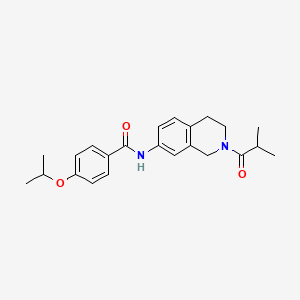
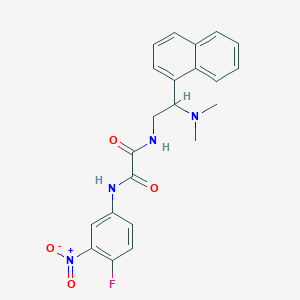

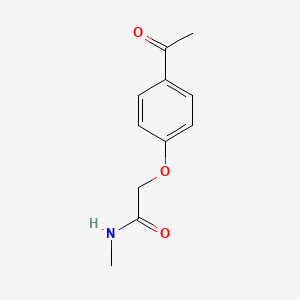
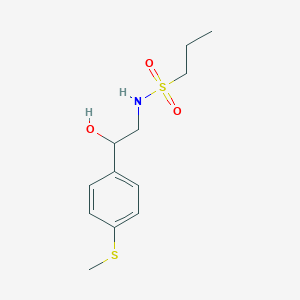
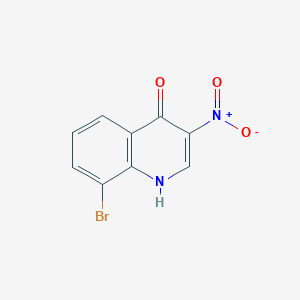
![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)
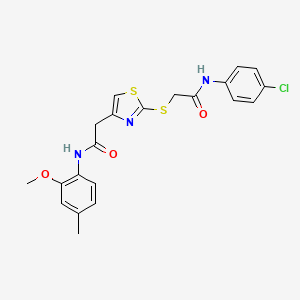
![N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2362774.png)
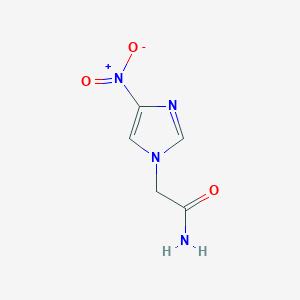
![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

